molecular formula C23H21FN6O2S2 B11426849 N-{[4-(2,5-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide

N-{[4-(2,5-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide

Cat. No.: B11426849
M. Wt: 496.6 g/mol
InChI Key: IFKJDMIHHSGNQS-UHFFFAOYSA-N
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Description

N-{[4-(2,5-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.

  • Functional Groups: : Within the thiazole ring, we find a carbamoyl group, a methylsulfanyl group, and a 1,2,4-triazole ring. These functional groups contribute to the compound’s diverse properties.

Preparation Methods

The synthetic routes for N-{[4-(2,5-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide involve intricate steps. While I don’t have specific details on industrial production methods, researchers typically use chemical reactions to assemble this compound. One common approach involves coupling reactions, such as amide bond formation and thiazole ring synthesis.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., hydrazine) play crucial roles.

    Major Products: These reactions yield derivatives with modified functional groups, influencing the compound’s biological activity.

Scientific Research Applications

N-{[4-(2,5-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide: finds applications in:

    Medicine: Potential antitumor and cytotoxic effects.

    Chemistry: As a building block for designing novel compounds.

    Industry: In drug development and chemical synthesis.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and applications with related molecules.

Properties

Molecular Formula

C23H21FN6O2S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide

InChI

InChI=1S/C23H21FN6O2S2/c1-14-6-7-15(2)18(10-14)30-19(12-26-21(32)16-4-3-5-17(24)11-16)28-29-23(30)34-13-20(31)27-22-25-8-9-33-22/h3-11H,12-13H2,1-2H3,(H,26,32)(H,25,27,31)

InChI Key

IFKJDMIHHSGNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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